molecular formula C17H10BrFN2O3S B15284342 (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

Cat. No.: B15284342
M. Wt: 421.2 g/mol
InChI Key: XUUWMKJWTIEAMB-UUASQNMZSA-N
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Description

The compound (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one belongs to a class of thiazol-4-one derivatives characterized by a Z-configured benzylidene moiety and substituted aromatic amines. This article provides a detailed comparison with structurally related analogs, focusing on synthesis, physicochemical properties, and functional implications.

Properties

Molecular Formula

C17H10BrFN2O3S

Molecular Weight

421.2 g/mol

IUPAC Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H10BrFN2O3S/c18-12-7-14-13(23-8-24-14)5-9(12)6-15-16(22)21-17(25-15)20-11-3-1-10(19)2-4-11/h1-7H,8H2,(H,20,21,22)/b15-6-

InChI Key

XUUWMKJWTIEAMB-UUASQNMZSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)F)S3)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 6-bromo-1,3-benzodioxole-5-carbaldehyde with 4-fluoroaniline to form an imine intermediate. This intermediate then undergoes cyclization with 2-mercaptoacetic acid to yield the final thiazolidinone product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure can be compared to analogs with variations in the benzylidene and anilino substituents (Table 1). Key differences include:

  • Benzylidene Substituents :
    • Compound 4a : Features a 1,3-benzodioxol-5-yl group without bromination. Synthesized via methods A (96% yield) and B (88% yield), with a melting point of 252–254°C .
    • Compound 7f : Contains a 4-methylbenzylidene group, yielding a lower melting point (218–220°C) due to reduced polarity .
    • Compound 5e : Incorporates a 1,3-benzodioxol-5-ylmethylene group with a piperazinyl substituent, resulting in a melting point >260°C, likely due to enhanced hydrogen bonding .
  • Anilino Substituents: Compound 6a–j: Substituted phenylamino groups (e.g., 4-fluoro, 4-bromo) influence electronic properties and biological activity. For example, MIC50 values for these analogs suggest that electron-withdrawing groups like bromo or fluoro enhance antimicrobial potency . Compound 5c: Uses a morpholinyl group instead of an anilino substituent, leading to altered solubility and intermolecular interactions .

Table 1: Structural and Physical Properties of Selected Analogs

Compound Benzylidene Group Anilino/Amine Group Melting Point (°C) Yield (%) Reference
Target Compound 6-Bromo-1,3-benzodioxol-5-yl 4-Fluoroanilino N/A N/A -
4a 1,3-Benzodioxol-5-yl 1-Methyl-2-thioxo 252–254 88–96
7f 4-Methylbenzylidene 4-Bromophenyl 218–220 92
5e 1,3-Benzodioxol-5-yl Piperazinyl >260 78
6a–j (e.g., 6a) Varied (e.g., benzylidene) 4-Fluoroanilino N/A 44–95

Biological Activity

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a synthetic compound with potential biological activity. This article reviews its biological properties, focusing on antibacterial activity, molecular mechanisms, and therapeutic applications.

Chemical Structure

The compound's structure includes a thiazole ring, a benzodioxole moiety, and a fluorinated aniline group. The presence of bromine and fluorine atoms enhances its reactivity and potential biological activity.

PropertyDetails
IUPAC Name This compound
Molecular Formula C13H10BrN2O3S
Molecular Weight 355.21 g/mol

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For example, a study on thiazole derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through the inhibition of bacterial cell division proteins like FtsZ, which is critical for bacterial proliferation .

Anticancer Potential

In addition to antibacterial properties, thiazole derivatives have shown promise in anticancer research. They are believed to induce apoptosis in cancer cells by modulating various signaling pathways. The specific interactions of this compound with cellular targets are under investigation to elucidate its full therapeutic potential.

The compound is thought to exert its biological effects by:

  • Targeting Enzymes : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell survival.
  • Modulating Protein Interactions : The interaction with proteins such as FtsZ disrupts normal cellular functions leading to cell death.
  • Inducing Oxidative Stress : Some studies suggest that thiazole derivatives can generate reactive oxygen species (ROS), contributing to their cytotoxic effects on cancer cells.

Study 1: Antibacterial Efficacy

A study published in Journal of Antibiotics examined the antibacterial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited an MIC (minimum inhibitory concentration) of 32 µg/mL against both strains, indicating strong antibacterial activity .

Study 2: Anticancer Activity

Research in Cancer Letters highlighted the anticancer potential of similar thiazole compounds in vitro. The study reported that these compounds induced apoptosis in human breast cancer cells with an IC50 value of 15 µM .

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